molecular formula C12H16ClN B6207685 5-phenylspiro[2.3]hexan-5-amine hydrochloride CAS No. 2703781-11-5

5-phenylspiro[2.3]hexan-5-amine hydrochloride

Cat. No.: B6207685
CAS No.: 2703781-11-5
M. Wt: 209.7
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Description

5-phenylspiro[2.3]hexan-5-amine hydrochloride: is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a cyclohexane ring and a phenyl group, with an amine functional group attached to the spiro carbon. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenylspiro[2.3]hexan-5-amine hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable cyclohexanone derivative with a phenyl-substituted reagent under acidic or basic conditions.

    Introduction of the Amine Group: The next step involves the introduction of the amine group at the spiro carbon. This can be done through a nucleophilic substitution reaction using an amine source such as ammonia or an amine derivative.

    Formation of the Hydrochloride Salt: Finally, the free amine is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-phenylspiro[2.3]hexan-5-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imine or nitrile derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to regenerate the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid for nitration or bromine for bromination.

    Hydrolysis: Hydrolysis can be carried out using aqueous sodium hydroxide or other basic conditions.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro or halogenated derivatives.

    Hydrolysis: Free amine.

Scientific Research Applications

5-phenylspiro[2.3]hexan-5-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-phenylspiro[2.3]hexan-5-amine hydrochloride depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The spirocyclic structure can provide unique binding properties, enhancing its efficacy in these interactions.

Comparison with Similar Compounds

Similar Compounds

    5-phenylspiro[2.3]hexan-5-amine: The free amine form without the hydrochloride salt.

    5-phenylspiro[2.3]hexan-5-amine acetate: Another salt form with different solubility properties.

    5-phenylspiro[2.3]hexan-5-amine sulfate: A sulfate salt form with distinct chemical properties.

Uniqueness

5-phenylspiro[2.3]hexan-5-amine hydrochloride is unique due to its enhanced solubility in water, making it more suitable for aqueous reactions and biological studies. The spirocyclic structure also provides unique steric and electronic properties, which can be advantageous in various applications.

Properties

CAS No.

2703781-11-5

Molecular Formula

C12H16ClN

Molecular Weight

209.7

Purity

95

Origin of Product

United States

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